4-Methoxyphenylacetic acid

Catalog No.
S570262
CAS No.
104-01-8
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyphenylacetic acid

CAS Number

104-01-8

Product Name

4-Methoxyphenylacetic acid

IUPAC Name

2-(4-methoxyphenyl)acetic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)

InChI Key

NRPFNQUDKRYCNX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)O

Solubility

18 mg/mL

Synonyms

(p-Methoxyphenyl)acetic Acid; (4-Methoxyphenyl)acetic Acid; 2-(4-Methoxyphenyl)acetic Acid; 2-(p-Anisyl)acetic Acid; 2-(p-Methoxyphenyl)acetic Acid; 4-Methoxybenzeneacetic Acid; Homoanisic acid; NSC 27799; NSC 65597; p-Anisylacetic acid

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)O

Pharmaceutical intermediate

4-MPA serves as a valuable building block for synthesizing various pharmaceuticals. Its structure allows for further chemical modifications, leading to diverse therapeutic agents []. For example, research suggests its potential in developing antiviral drugs [].

Ligand in metal complex synthesis

4-MPA can act as a ligand, forming bonds with metal ions to create metal complexes. These complexes possess unique properties with potential applications in various fields, including catalysis and medicine [, ]. Studies have explored its use in synthesizing gallium(III) and phenyltin(IV) complexes with potential pharmacological applications [, ].

Organic synthesis reactant

4-MPA participates in various organic synthesis reactions, allowing the creation of other complex molecules. One example is the Perkin reaction, where it reacts with substituted benzaldehydes to form hydroxylated stilbenes, a class of compounds with potential biological activities [].

4-Methoxyphenylacetic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is characterized by a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound appears as light yellow to off-white flakes and has a melting point ranging from 85.2 °C to 90.2 °C. It is moderately soluble in water, with a solubility of approximately 3,746 mg/L at 28 °C, and exhibits a log partition coefficient (log Kₑₕ) of 1.295, indicating its hydrophobic nature .

4-Methoxyphenylacetic acid exhibits plant growth retarding effects []. The exact mechanism is not fully elucidated, but it might be related to its ability to interfere with auxin metabolism or cell wall synthesis in plants. Further research is needed to understand the precise mechanism.

Typical of carboxylic acids. Notably, it can undergo oxidative decarboxylation when treated with potassium 12-tungstocobalt(III)ate, resulting in the formation of a 4-methoxybenzyl radical. The reaction mechanism involves an initial electron transfer followed by rapid decarboxylation, significantly accelerated by the ionization of the carboxylic group . Additionally, it can react with cyanide salts to produce gaseous hydrogen cyanide, although this reaction is slower for dry forms of the acid .

4-Methoxyphenylacetic acid has been studied for its biological activities. Research indicates that it can inhibit the germination of cress seeds, suggesting potential herbicidal properties . Furthermore, its structural similarity to other biologically active compounds may imply additional pharmacological effects that warrant further investigation.

Several methods exist for synthesizing 4-methoxyphenylacetic acid:

  • Esterification: The compound can be synthesized via esterification reactions using methoxyphenol and acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Hydrolysis of Esters: It can also be produced through the hydrolysis of its butyl ester in alkaline conditions .
  • Direct Alkylation: Another method involves the direct alkylation of phenol derivatives with chloroacetic acid under basic conditions.

These synthesis methods highlight the versatility and accessibility of this compound in laboratory settings.

4-Methoxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure allows it to be utilized in creating derivatives for medicinal chemistry applications. Additionally, its herbicidal properties make it a candidate for agricultural applications aimed at weed control .

Interaction studies involving 4-methoxyphenylacetic acid have primarily focused on its reactivity with other chemical species. For example, it can form salts when neutralized with bases, leading to further reactions that are typical for carboxylic acids . Moreover, investigations into its interactions with biological systems may reveal insights into its potential therapeutic roles or toxicological effects.

Several compounds share structural similarities with 4-methoxyphenylacetic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Phenylacetic AcidLacks methoxy groupCommonly used as a precursor in pharmaceutical synthesis.
p-Methoxybenzoic AcidContains a methoxy group on benzeneExhibits different solubility and reactivity patterns compared to 4-methoxyphenylacetic acid.
Vanillic AcidContains both methoxy and hydroxyl groupsKnown for its antioxidant properties; used in food flavoring.

These comparisons illustrate how 4-methoxyphenylacetic acid stands out due to its specific functional groups and potential applications in both pharmaceutical and agricultural fields.

Physical Description

4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion.
Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Boiling Point

138.00 to 140.00 °C. @ 3.00 mm Hg

Heavy Atom Count

12

LogP

1.42 (LogP)
1.42

Melting Point

87 °C

UNII

AJP2V8U5K6

GHS Hazard Statements

Aggregated GHS information provided by 1333 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (99.85%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

104-01-8

Wikipedia

4-methoxyphenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 4-methoxy-: ACTIVE

Dates

Modify: 2023-08-15
Li et al. Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. Nature Chemistry, DOI: 10.1038/s41557-021-00834-8, published online 5 January 2022

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